molecular formula C31H30Br2N4O2 B1668744 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one CAS No. 324759-76-4

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B1668744
CAS No.: 324759-76-4
M. Wt: 650.4 g/mol
InChI Key: OAXDKXMGESZLKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCT020312 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of reactions, including bromination, cyclization, and condensation reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

While detailed industrial production methods for CCT020312 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

CCT020312 undergoes various chemical reactions, including phosphorylation and activation of EIF2AK3. It does not inhibit the activity of cyclin-dependent kinases but causes a rapid loss of cyclin D expression .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of CCT020312 include bromine, organic solvents like DMSO, and specific catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the reactions involving CCT020312 is the phosphorylated form of EIF2A at Ser51. This phosphorylation event is crucial for the activation of the unfolded protein response (UPR) pathway .

Scientific Research Applications

CCT020312 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

CCT020312 exerts its effects by selectively activating EIF2AK3/PERK, leading to the phosphorylation of EIF2A at Ser51. This activation triggers the unfolded protein response, which helps in managing cellular stress by reducing protein synthesis and promoting the expression of stress-responsive genes. The compound also induces apoptosis and cell cycle arrest through the PERK/eIF2α/ATF4/CHOP signaling pathway .

Comparison with Similar Compounds

CCT020312 is unique in its selective activation of EIF2AK3/PERK. Similar compounds that also target the unfolded protein response and cellular stress pathways include:

These compounds share some functional similarities with CCT020312 but differ in their specific molecular targets and pathways.

Properties

IUPAC Name

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXDKXMGESZLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 3
Reactant of Route 3
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 5
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

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